Cas no 2007909-26-2 ((R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one)

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 化学的及び物理的性質
名前と識別子
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- (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- [R]-(+)-6-fluoro-3,4-dihydro-1-isopropyl-2(1H)-naphtone
- (1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one
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- インチ: 1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1
- InChIKey: DEGWMPOIXJTKLT-CYBMUJFWSA-N
- ほほえんだ: FC1C=CC2=C(C=1)CCC([C@@H]2C(C)C)=O
計算された属性
- せいみつぶんしりょう: 206.111
- どういたいしつりょう: 206.111
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.1
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219006708-250mg |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
2007909-26-2 | 95% | 250mg |
$742.56 | 2023-09-02 | |
abcr | AB487816-100mg |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one; . |
2007909-26-2 | 100mg |
€599.20 | 2024-08-02 | ||
Alichem | A219006708-1g |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
2007909-26-2 | 95% | 1g |
$1543.32 | 2023-09-02 | |
abcr | AB487816-250mg |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one; . |
2007909-26-2 | 250mg |
€1070.00 | 2024-08-02 |
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-oneに関する追加情報
Introduction to (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS No. 2007909-26-2)
The compound (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, with the CAS number 2007909-26-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydronaphthalenones, which are known for their versatile applications in drug discovery and development. The fluorine atom at the 6th position and the isopropyl group at the 1st position contribute to its unique chemical properties, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one as a precursor in the synthesis of bioactive compounds. Its structure, characterized by a partially saturated naphthalene ring system, provides a robust framework for further functionalization. Researchers have explored its role in the development of antidepressants, anxiolytics, and other central nervous system (CNS) agents. The stereochemistry at the 6th position, specifically the R configuration, plays a crucial role in determining its pharmacokinetic properties and bioavailability.
The synthesis of this compound involves a series of intricate organic reactions, including Friedel-Crafts alkylation and subsequent fluorination. The use of chiral catalysts has enabled the selective formation of the R-enantiomer, which is critical for achieving the desired biological activity. Recent advancements in asymmetric synthesis have further streamlined the production process, making this compound more accessible for large-scale studies.
In terms of pharmacological applications, (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has shown promising results in preclinical models. It exhibits potent activity against various targets, including monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson's disease. Additionally, its ability to cross the blood-brain barrier (BBB) makes it a strong candidate for CNS-targeted therapies.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses have provided insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry methods, including molecular docking and quantum mechanics calculations, have been employed to predict its binding affinities to therapeutic targets.
The growing interest in (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is also driven by its potential as a building block in medicinal chemistry. Its modular structure allows for easy substitution at multiple positions, enabling researchers to explore a wide range of chemical modifications. This versatility has led to its inclusion in several high-throughput screening campaigns aimed at discovering novel drug candidates.
In conclusion, (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS No. 2007909-26) represents a significant advancement in organic synthesis and drug discovery. Its unique chemical properties, coupled with recent research findings, underscore its importance as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly prominent role in the development of innovative therapeutic agents.
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